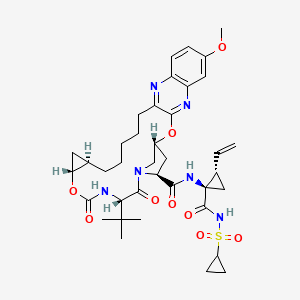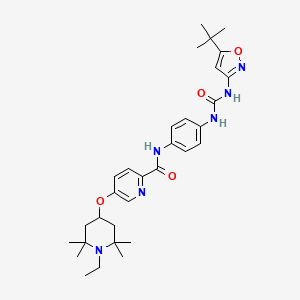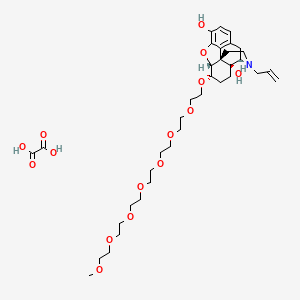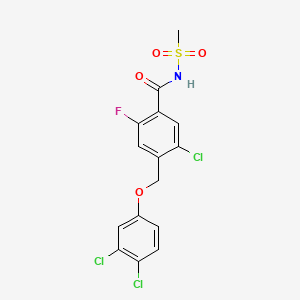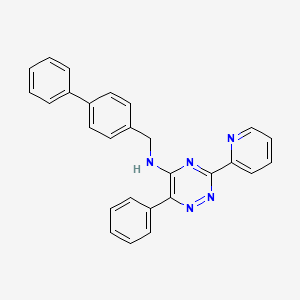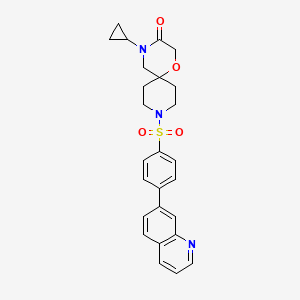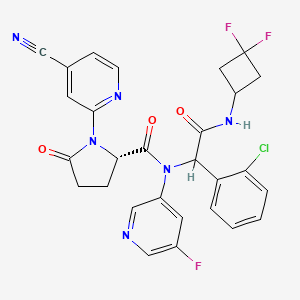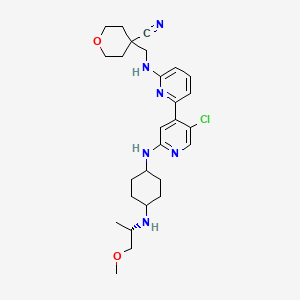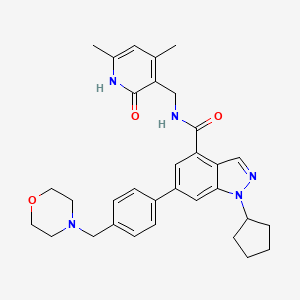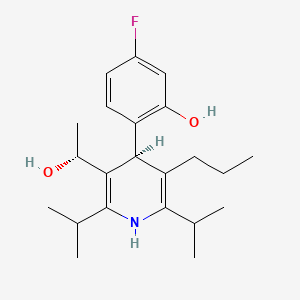
glucagon receptor antagonists-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Los antagonistas del receptor de glucagón-2 son una clase de compuestos diseñados para inhibir la acción del glucagón, una hormona involucrada en la regulación de los niveles de glucosa en sangre. Estos antagonistas son particularmente importantes en el tratamiento de la diabetes tipo 2, donde la secreción desregulada de glucagón contribuye a la hiperglucemia . Al bloquear el receptor de glucagón, estos compuestos ayudan a disminuir los niveles de glucosa en sangre y mejorar el control glucémico general .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de antagonistas del receptor de glucagón-2 generalmente implica varios pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Una ruta sintética común involucra el uso de ácido 4-formilbenzoico, que se prepara mediante la oxidación de aldehídos utilizando un catalizador de cobre y oxígeno . Las condiciones de reacción a menudo requieren un control preciso de la temperatura y el pH para garantizar altos rendimientos y pureza.
Métodos de producción industrial: La producción industrial de antagonistas del receptor de glucagón-2 implica escalar los métodos de síntesis de laboratorio a reactores más grandes y optimizar las condiciones de reacción para la producción en masa. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para mantener una calidad y un rendimiento constantes .
Análisis De Reacciones Químicas
Tipos de reacciones: Los antagonistas del receptor de glucagón-2 experimentan varias reacciones químicas, que incluyen:
Oxidación: Conversión de intermediarios al producto final utilizando agentes oxidantes.
Reducción: Reducción de grupos funcionales específicos para lograr la estructura química deseada.
Sustitución: Introducción de diferentes sustituyentes para modificar la actividad y selectividad del compuesto.
Reactivos y condiciones comunes:
Agentes oxidantes: Catalizadores de cobre, oxígeno.
Agentes reductores: Gas hidrógeno, catalizadores de paladio.
Sustituyentes: Varios grupos alquilo y arilo introducidos mediante reacciones de sustitución nucleófila.
Productos principales: Los productos principales formados a partir de estas reacciones son los compuestos finales de antagonistas del receptor de glucagón-2, que se caracterizan por su capacidad de inhibir eficazmente el receptor de glucagón .
Aplicaciones Científicas De Investigación
Los antagonistas del receptor de glucagón-2 tienen una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de los antagonistas del receptor de glucagón-2 implica la unión al receptor de glucagón y la prevención de que el glucagón ejerza sus efectos. Esta inhibición conduce a una disminución de la producción de glucosa hepática y a una reducción general de los niveles de glucosa en sangre . Los objetivos moleculares incluyen el receptor de glucagón, que es un receptor acoplado a proteína G, y las vías de señalización descendentes involucradas en el metabolismo de la glucosa .
Compuestos similares:
Antagonistas del receptor de glucagón-1: Otra clase de compuestos que se dirigen al receptor de glucagón pero con diferentes estructuras químicas y propiedades.
Agonistas del receptor del péptido similar al glucagón-1: Compuestos que activan el receptor del péptido similar al glucagón-1, lo que lleva a diferentes efectos fisiológicos en comparación con los antagonistas del receptor de glucagón.
Singularidad: Los antagonistas del receptor de glucagón-2 son únicos en su capacidad de inhibir selectivamente el receptor de glucagón sin afectar otros receptores relacionados. Esta selectividad los hace particularmente efectivos para reducir los niveles de glucosa en sangre con efectos secundarios mínimos .
En conclusión, los antagonistas del receptor de glucagón-2 representan una clase prometedora de compuestos con un potencial significativo en el tratamiento de la diabetes tipo 2 y otros trastornos metabólicos. Su mecanismo de acción único y su selectividad los convierten en herramientas valiosas tanto en la investigación científica como en las aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Glucagon receptor antagonists-1: Another class of compounds targeting the glucagon receptor but with different chemical structures and properties.
Glucagon-like peptide-1 receptor agonists: Compounds that activate the glucagon-like peptide-1 receptor, leading to different physiological effects compared to glucagon receptor antagonists.
Uniqueness: Glucagon receptor antagonists-2 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity makes them particularly effective in lowering blood glucose levels with minimal side effects .
Propiedades
IUPAC Name |
5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINVVPOIGFSNHM-VLIAUNLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
